molecular formula C14H14N2O2 B11760756 4-Aminophenyl 4-amino-2-methylbenzoate

4-Aminophenyl 4-amino-2-methylbenzoate

Cat. No.: B11760756
M. Wt: 242.27 g/mol
InChI Key: QQACHWWWCVIZGQ-UHFFFAOYSA-N
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Description

4-Aminophenyl 4-amino-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group on both the phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 4-amino-2-methylbenzoate typically involves the esterification of 4-aminophenol with 4-amino-2-methylbenzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and it often requires the use of dehydrating agents to drive the reaction to completion. Common solvents used in this synthesis include dichloromethane and ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The amino groups in this compound can undergo oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: 4-Aminophenyl 4-amino-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of aromatic esters on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 4-amino-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Aminophenyl 4-aminobenzoate
  • 4-Aminophenyl 4-nitrobenzoate
  • 4-Aminophenyl 4-hydroxybenzoate

Comparison: 4-Aminophenyl 4-amino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the benzoate moiety. This structural feature can influence its reactivity and binding properties compared to similar compounds. For instance, the methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(4-aminophenyl) 4-amino-2-methylbenzoate

InChI

InChI=1S/C14H14N2O2/c1-9-8-11(16)4-7-13(9)14(17)18-12-5-2-10(15)3-6-12/h2-8H,15-16H2,1H3

InChI Key

QQACHWWWCVIZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

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